molecular formula C19H13BrN2O3S B187900 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one CAS No. 324065-01-2

3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one

Cat. No. B187900
M. Wt: 429.3 g/mol
InChI Key: CURNNESEBVYKBB-UHFFFAOYSA-N
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Description

3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one, also known as BMVC, is a synthetic compound that belongs to the class of chromone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases like cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one is not fully understood. It is believed to exert its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It also activates the intrinsic apoptotic pathway, leading to apoptosis of cancer cells.
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. It reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby reducing inflammation.
In neurodegenerative disorders, 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to reduce oxidative stress and neuroinflammation. It activates the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant enzymes and reduces the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo studies. It induces apoptosis in cancer cells, reduces inflammation, and protects against oxidative stress and neuroinflammation. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent therapeutic effects against various diseases, making it a promising candidate for drug development. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has also been shown to have low toxicity in animal studies, indicating its safety for use in humans.
However, there are also some limitations to using 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one in lab experiments. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic effects. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one. One direction is to further elucidate its mechanism of action and optimize its therapeutic effects. This can be done by studying its interaction with various signaling pathways and identifying its molecular targets.
Another direction is to develop 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one as a potential drug candidate for various diseases. This can be done by conducting preclinical and clinical studies to evaluate its safety and efficacy in humans.
Finally, future research can explore the potential of 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one as a diagnostic tool for various diseases. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to exhibit fluorescence properties, which can be utilized for imaging and diagnostic purposes.
Conclusion
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one is a synthetic compound that exhibits potent anti-cancer, anti-inflammatory, and neuroprotective effects. It has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for drug development. Further research is needed to optimize its therapeutic effects, develop it as a drug candidate, and explore its potential as a diagnostic tool.

Synthesis Methods

3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one can be synthesized using a simple one-pot reaction from commercially available starting materials. The synthesis involves the reaction of 3-formylchromone, 4-bromoaniline, and 2-aminothiazole in the presence of a base and a solvent. The reaction proceeds through a series of condensation and cyclization reactions, resulting in the formation of 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one. The yield of the reaction is moderate to high, depending on the reaction conditions used.

Scientific Research Applications

3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. It has been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and colitis.
In addition, 3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. It has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

324065-01-2

Product Name

3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one

Molecular Formula

C19H13BrN2O3S

Molecular Weight

429.3 g/mol

IUPAC Name

3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one

InChI

InChI=1S/C19H13BrN2O3S/c1-24-14-6-7-17-11(8-14)9-15(18(23)25-17)16-10-26-19(22-16)21-13-4-2-12(20)3-5-13/h2-10H,1H3,(H,21,22)

InChI Key

CURNNESEBVYKBB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br

Other CAS RN

324065-01-2

Origin of Product

United States

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